molecular formula C15H19BrClNO5 B4003012 4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid

4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid

Cat. No.: B4003012
M. Wt: 408.67 g/mol
InChI Key: AYHIYWZMYTYCSB-UHFFFAOYSA-N
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Description

4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C15H19BrClNO5 and its molecular weight is 408.67 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(2-bromo-4-chlorophenoxy)butyl]-2-propen-1-amine oxalate is 407.01351 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonded Structures in Organic Amine Oxalates

Research on the structural aspects of organic amine oxalates, such as those involving n-butylamine, reveals diverse hydrogen-bonded networks. These structures are characterized by linear hydrogen-bonded chains and other configurations, depending on the specific amine oxalate studied. Such insights are critical for understanding the interaction and stability of similar compounds, including N-[4-(2-bromo-4-chlorophenoxy)butyl]-2-propen-1-amine oxalate in various environments (Vaidhyanathan, Natarajan, & Rao, 2002).

Oxidation Products of Antioxidants Based on Aromatic Secondary Amines

Electrochemical and spectroscopic studies on aromatic secondary amines reveal the formation of various oxidation products under different conditions. These findings highlight the reactivity and potential applications of N-[4-(2-bromo-4-chlorophenoxy)butyl]-2-propen-1-amine oxalate as an antioxidant in specific contexts (Rapta et al., 2009).

Quantum Chemical and Molecular Dynamics Simulation Studies

Theoretical studies on corrosion inhibition performances of certain thiazole and thiadiazole derivatives against corrosion of Fe metal can inform the potential use of N-[4-(2-bromo-4-chlorophenoxy)butyl]-2-propen-1-amine oxalate in related applications. By understanding the binding energies and interaction strengths, researchers can predict the efficacy of similar compounds in protecting metals from corrosion (Kaya et al., 2016).

Antibacterial and Antioxidant Activity of Amine Oxalates

Studies on the antibacterial and antioxidant properties of amine oxalates, including compounds with structural similarities to N-[4-(2-bromo-4-chlorophenoxy)butyl]-2-propen-1-amine oxalate, show promising applications in medical and environmental contexts. Some compounds exhibit high antibacterial activity, suggesting potential use in developing new antibacterial agents (Арутюнян et al., 2012).

Enhancement of Catalytic Activity in Coupling Reactions

Research on N,N'-bisoxalamides, including their enhancement of catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines, can shed light on the potential catalytic roles of similar compounds. Such insights are crucial for the development of new catalytic agents in pharmaceutical and chemical manufacturing (Bhunia, Kumar, & Ma, 2017).

Properties

IUPAC Name

4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO.C2H2O4/c1-2-7-16-8-3-4-9-17-13-6-5-11(15)10-12(13)14;3-1(4)2(5)6/h2,5-6,10,16H,1,3-4,7-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHIYWZMYTYCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
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4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
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4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
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4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
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4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
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4-(2-bromo-4-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid

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